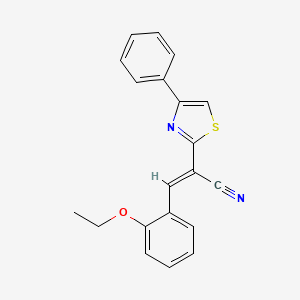

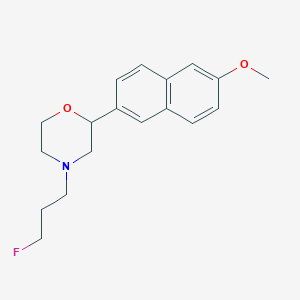

![molecular formula C24H19ClN2O2 B5501477 2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazolinones are a class of compounds that have been extensively studied due to their wide range of biological activities, such as antimicrobial, analgesic, and antioxidant properties. The specific compound "2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone" is a derivative within this class, and research into its synthesis, structure, and properties contributes to our understanding of its potential applications in various fields excluding direct drug use.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid with various substrates under controlled conditions. For instance, the synthesis of new 4(3H)-quinazolinone derivatives has been achieved through reactions involving chloroformates, leading to N- and S-alkylated derivatives depending on the substrates and conditions used (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be elucidated using techniques like single-crystal X-ray diffraction analysis. For example, a new quinazolinone compound was characterized, providing insights into its network structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activity. Regioselective synthesis techniques have been developed to produce N(3)- and O-acylmethyl derivatives, highlighting the versatility of quinazolinone chemistry (Burbulienė et al., 2008).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as fluorescence and solid-state behavior, can be influenced by their molecular structure. For instance, polymorph-dependent solid-state fluorescence has been observed in certain quinazolinones, demonstrating their potential in material science applications (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity and interaction with other molecules, are critical for their biological activity. Studies have shown that quinazolinones possess significant antimicrobial and antioxidant activities, which are attributed to their specific chemical structures (Nawrocka & Wójcicka, 2012), (Mravljak et al., 2021).

Wissenschaftliche Forschungsanwendungen

Optoelectronic Material Development

Quinazolines, including derivatives like 2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone, have been extensively studied for their potential in optoelectronic applications. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as highly valuable for creating novel optoelectronic materials. These compounds have shown promise in the development of luminescent materials, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Specifically, derivatives with π-extended conjugated systems exhibit significant importance in fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The ability of arylvinylsubstituted quinazolines to act as potential structures for nonlinear optical materials and colorimetric pH sensors further underscores their versatility in scientific research applications (Lipunova et al., 2018).

Medicinal Chemistry and Anticancer Properties

Quinazoline derivatives are noted for their broad spectrum of biological activities, including anticancer properties. The stability of the quinazoline nucleus has led researchers to introduce various bioactive moieties to this nucleus, creating new potential medicinal agents. In the context of colorectal cancer, quinazoline compounds have been synthesized with amino groups or substituted amino groups on the benzene and/or pyrimidine rings, resulting in novel analogues with anticancer properties. These derivatives have shown the ability to inhibit the growth of cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, highlighting their therapeutic potential in cancer treatment (Moorthy et al., 2023).

Corrosion Inhibition

Quinoline derivatives, related to quinazolines, have been recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces and form highly stable chelating complexes through coordination bonding. Their effectiveness against metallic corrosion is attributed to high electron density and the presence of polar substituents, which can significantly enhance the protection of metals in various industrial applications. This property underlines the importance of quinazoline and its derivatives in the development of new materials and coatings designed to prevent corrosion, thereby extending the lifespan of metal structures and components (Verma et al., 2020).

Eigenschaften

IUPAC Name |

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-ethoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O2/c1-2-29-19-14-12-18(13-15-19)27-23(16-11-17-7-3-5-9-21(17)25)26-22-10-6-4-8-20(22)24(27)28/h3-16H,2H2,1H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJWZDHEKBIBNV-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

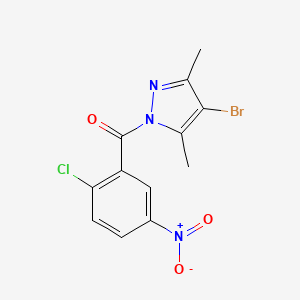

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

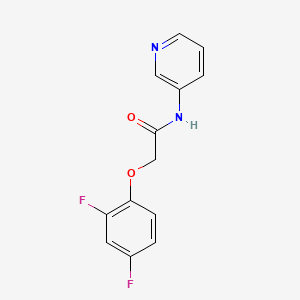

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

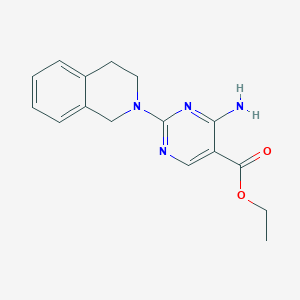

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)